4,4'-[Carbonylbis(oxy)]dibenzoic acid
Description
4,4'-[Carbonylbis(oxy)]dibenzoic acid (CAS No. 47593-50-0) is a symmetrical dicarboxylic acid featuring a central carbonyl group flanked by two ether-linked benzoic acid moieties. Its molecular formula is C₂₂H₁₈O₆ (molecular weight: 378.4 g/mol), with a structure defined by the connectivity of the carbonyl and ether groups . This compound is highly versatile, serving as a critical linker in metal-organic frameworks (MOFs) and coordination polymers due to its rigid yet flexible architecture. The carbonyl group enhances hydrogen-bonding interactions, while the ether linkages provide conformational adaptability, making it valuable in materials science and drug design .
Properties
CAS No. |
52405-55-7 |
|---|---|
Molecular Formula |
C15H10O7 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
4-(4-carboxyphenoxy)carbonyloxybenzoic acid |
InChI |
InChI=1S/C15H10O7/c16-13(17)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
LGLAACJRDKNUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Carbonylbis(oxy)]dibenzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-hydroxybenzoic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 4,4’-[Carbonylbis(oxy)]dibenzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4,4'-[Carbonylbis(oxy)]dibenzoic acid are best understood when compared to related dicarboxylic acid derivatives. Below is a detailed analysis of its analogs, highlighting key differences in structure, physicochemical properties, and applications.
Structural Variations in Linking Groups
Physicochemical Properties
Thermal Stability :
- The carbonyl-linked compound exhibits moderate thermal stability (decomposition >300°C), outperforming alkenyl-linked analogs like (Z)-4,4′-(but-2-ene-1,4-diylbis(oxy))dibenzoic acid (mp 248°C) .
- Fluorinated derivatives (e.g., 4,4′-(hexafluoroisopropylidene)dibenzoic acid) show superior stability under harsh conditions due to C-F bonds .
Solubility and Reactivity :
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